4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(Z)-2-cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-25-17-8-4-14(5-9-17)12-21-18(22)16(11-20)10-13-2-6-15(7-3-13)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUYNCXATPNCTF-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a cyano group, a methoxyphenyl moiety, and a benzoic acid structure, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of benzoic acid, including the target compound, exhibit anticancer properties. A study highlighted that certain benzoic acid derivatives can induce apoptosis in cancer cells by activating proteasome and cathepsin pathways. Specifically, compounds similar to this compound showed enhanced activity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in cancer progression. For instance, it acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for tumor growth and metastasis. This inhibition is attributed to its ability to bind competitively at the ATP site of the enzyme .
Antioxidant Properties
Antioxidant activity is another significant feature of this compound. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cellular environments. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Protein Degradation Pathways : The compound enhances the activity of the ubiquitin-proteasome system (UPS) and autophagy pathways, promoting protein degradation in cancer cells.
- Modulation of Apoptotic Pathways : It activates caspases leading to programmed cell death in malignant cells.
- Enzyme Interaction : The compound's structure allows it to interact effectively with various enzymes, inhibiting their activity and thereby disrupting cancer cell proliferation.
Study 1: Antitumor Efficacy
A recent in vitro study assessed the effects of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 and PARP .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against EGFR and other kinases. The findings revealed that this compound exhibited strong inhibitory effects on EGFR phosphorylation, suggesting its potential as a therapeutic agent for EGFR-driven cancers .
Data Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid exhibit significant anticancer properties. Studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines, including leukemia and central nervous system cancers. For instance, compounds derived from benzilic acid have shown up to 84.19% inhibition against leukemia cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Inhibition Percentage |
|---|---|---|
| Compound 4g | MOLT-4 (Leukemia) | 84.19% |
| Compound 4p | SF-295 (CNS) | 72.11% |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties, particularly in conditions like arthritis and other inflammatory diseases. Research suggests that the incorporation of cyano and methoxy groups enhances the anti-inflammatory activity by modulating specific signaling pathways involved in inflammation .
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for the development of more complex molecules. Its structure allows for various modifications, enabling the synthesis of new derivatives with potential therapeutic effects. This versatility is crucial for medicinal chemists looking to develop novel drugs targeting specific biological pathways.
Case Studies
Several studies have documented the efficacy of similar compounds derived from or related to this compound:
- Study on Anticancer Activity :
-
Inflammation Model :
- In vivo studies demonstrated that compounds with similar structures could reduce inflammation markers in animal models, supporting their use in therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
4-[5-[(Z)-2-Cyano-3-(Cyclohexylamino)-3-Oxoprop-1-Enyl]Furan-2-Yl]Benzoic Acid (CAS: Not Provided)
- Structural Differences: Replaces the 4-methoxyphenylmethylamino group with a cyclohexylamino moiety.
- Such modifications are known to affect pharmacokinetics, such as metabolic stability .
4-[[(Z)-2-Cyano-3-(4-Propan-2-Yloxyphenyl)Prop-2-Enoyl]Amino]Benzoic Acid (CAS: 1259229-79-2)
- Structural Differences: Features a 4-isopropoxyphenyl group instead of 4-methoxyphenylmethylamino.
Amide Chalcones (e.g., (E)-3-(Piperidin-1-Yl)-N-(4-(3-(3,4,5-Trimethoxyphenyl)Acryloyl)Phenyl)Propanamide)
- Structural Differences: Substitutes the cyano group with a piperidinylamide chain.
- Biological Relevance: Demonstrated IC50 values of 8.6 ± 0.22 µM in biofilm inhibition assays, suggesting that electron-withdrawing groups (e.g., cyano) in the target compound may similarly enhance antibiofilm activity .
Anti-Inflammatory and Antimicrobial Activity
- 4-Amino-2-(3-(4-Methoxyphenyl)-2-Oxo-4-Phenylcyclobutyl)Benzoic Acid: Exhibited notable anti-inflammatory and antimicrobial activity, attributed to the 4-methoxyphenyl group and α,β-unsaturated ketone core.
Quorum Quenching Agents
- 2-Hydroxy-4-Methoxy-3-(3-Methylbut-2-En-1-Yl)-6-[(Z)-2-(Quinolen-8-Yl)Ethenyl]Benzoic Acid (8b): Demonstrated potent quorum-sensing inhibition (IC50 < 10 µM). Comparison: The target compound’s 4-methoxy and cyano groups may similarly disrupt bacterial communication pathways, though empirical validation is required .
Key Observations :
- The target compound’s synthesis likely parallels routes used for SS1 and SS4 (e.g., condensation reactions), but its unique cyano and methylamino groups necessitate tailored reagents .
- Azetidinone and thiazolidinone derivatives (e.g., SS1, SS4) exhibit enhanced metabolic stability compared to chalcones, suggesting that the target compound’s cyano group may mitigate oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
